molecular formula C11H7NS B158792 2-Isothiocyanatonaphthalene CAS No. 1636-33-5

2-Isothiocyanatonaphthalene

Cat. No.: B158792
CAS No.: 1636-33-5
M. Wt: 185.25 g/mol
InChI Key: RTMXPNYHPHIDHX-UHFFFAOYSA-N
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Description

2-Isothiocyanatonaphthalene is an aromatic isothiocyanate compound with the molecular formula C11H7NS. It is known for its significant reactivity and is widely used in various scientific research fields. The compound is characterized by the presence of a naphthalene ring bonded to an isothiocyanate group, making it a valuable reagent in organic synthesis and biochemical studies.

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), including 2-Isothiocyanatonaphthalene, are known to interact with a variety of cellular targets. One of the primary targets of ITCs is the cytoplasmic-anchoring protein Kelch-like ECH-associated protein 1 (Keap 1) . Keap 1 represses the transcription factor NF-E2-related factor 2 (Nrf2), which plays a crucial role in the cellular response to oxidative stress .

Mode of Action

ITCs exert their effects by interacting with critical cysteine residues of Keap 1 . This interaction leads to the up-regulation of phase 2 biotransformation enzymes, which are involved in the detoxification process . The interaction of ITCs with Keap 1 results in the release of Nrf2, which then translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of target genes .

Biochemical Pathways

ITCs affect multiple biochemical pathways. They are involved in the regulation of detoxification, inflammation, apoptosis, cell cycle, and epigenetic regulation . ITCs can modulate a large number of cancer-related targets or pathways, including the inhibition of cytochrome P450 (CYP) enzymes, induction of phase II enzymes via activation of Nrf2, modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, and inhibition of metastasis .

Pharmacokinetics

It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This process can influence the bioavailability of ITCs.

Result of Action

The molecular and cellular effects of ITCs action include the induction of detoxification enzymes, suppression of inflammation, induction of apoptosis, and inhibition of cell proliferation . These effects contribute to the chemopreventive properties of ITCs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ITCs. For instance, the pH level can affect the formation of ITCs from glucosinolates . Additionally, the presence of certain cofactors can influence the hydrolysis of glucosinolates to form ITCs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isothiocyanatonaphthalene can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with carbon disulfide and a base, followed by oxidation. This method typically involves the formation of an intermediate dithiocarbamate, which is then oxidized to yield the isothiocyanate.

Industrial Production Methods: In industrial settings, the production of 2-naphthyl isothiocyanate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanatonaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Oxidizing Agents: Hydrogen peroxide and other peroxides are often used for oxidation reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are frequently employed.

Major Products Formed:

    Thioureas: Formed from the reaction with amines.

    Thiocarbamates: Formed from the reaction with alcohols.

    Sulfonyl Derivatives: Formed through oxidation reactions.

Scientific Research Applications

2-Isothiocyanatonaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: The compound is employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.

    Medicine: It has been investigated for its potential use in cancer research, particularly in the development of chemoprotective agents.

    Industry: The compound is used in the production of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

  • Phenyl isothiocyanate: Used in peptide synthesis and as a reagent in organic chemistry.
  • Benzyl isothiocyanate: Known for its antimicrobial properties and use in medicinal chemistry.
  • Allyl isothiocyanate: Commonly found in mustard oil and used for its pungent flavor and potential health benefits.

Properties

IUPAC Name

2-isothiocyanatonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NS/c13-8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMXPNYHPHIDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30876634
Record name 2-ISOTHIOCYANONAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1636-33-5
Record name 2-Naphthylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthyl isothiocyanate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-ISOTHIOCYANONAPHTHALENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30876634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NAPHTHYLISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2LP7A9XG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-Naphthyl isothiocyanate metabolized in the liver, and what makes this metabolic pathway significant?

A1: In the liver, rat liver microsomes, in the presence of NADPH and oxygen, catalyze the oxidative desulfuration of 2-Naphthyl isothiocyanate. This reaction leads to the formation of 2-Naphthyl isocyanate [, ]. This metabolic conversion is significant because 2-Naphthyl isocyanate exhibits genotoxic properties []. The reaction can be observed through the formation of ureas like N,N'-di-2-naphthylurea (when 2-aminonaphthalene, a hydrolysis product of 2-naphthyl isocyanate, reacts with itself) or N-2-naphthyl-N'-2-fluorenylurea (when 2-aminofluorene is introduced) [].

Q2: Which enzymes are primarily involved in the metabolism of 2-Naphthyl isothiocyanate, and how are they affected by different inducing agents?

A2: Cytochrome P-450 enzymes play a crucial role in the oxidative metabolism of 2-Naphthyl isothiocyanate to 2-Naphthyl isocyanate []. Research shows that treating rats with Aroclor 1254, a mixture of polychlorinated biphenyls known to induce cytochrome P-450 enzymes, significantly enhances the metabolic conversion rate of 2-Naphthyl isothiocyanate []. This finding is further supported by the observation that enzyme activity is inhibited by alpha-naphthoflavone, flavone, and CO, which are known inhibitors of cytochrome P-450 enzymes []. Interestingly, the induction profile varies depending on the specific isothiocyanate. For example, while Aroclor 1254 effectively induces enzymes responsible for metabolizing both 1- and 2-Naphthyl isothiocyanate, it shows limited induction for benzyl isothiocyanate metabolism []. This highlights the complexity of isothiocyanate metabolism and the potential for structure-dependent enzyme selectivity.

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